molecular formula C13H19NS B13207954 3-((P-tolylthio)methyl)piperidine

3-((P-tolylthio)methyl)piperidine

Cat. No.: B13207954
M. Wt: 221.36 g/mol
InChI Key: VGCMVZLSOZCUNM-UHFFFAOYSA-N
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Description

3-((P-tolylthio)methyl)piperidine is an organic compound with the molecular formula C13H19NS. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. The compound is characterized by the presence of a p-tolylthio group attached to the piperidine ring via a methylene bridge. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((P-tolylthio)methyl)piperidine typically involves the reaction of p-tolylthiol with a piperidine derivative. One common method is the nucleophilic substitution reaction where p-tolylthiol reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of commercially available reagents and solvents is common to reduce costs and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((P-tolylthio)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((P-tolylthio)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((P-tolylthio)methyl)piperidine involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The p-tolylthio group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. Specific pathways and targets depend on the biological context and the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((P-tolylthio)methyl)piperidine is unique due to the presence of the p-tolylthio group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other piperidine derivatives, which may lack this functional group and therefore exhibit different reactivity and applications .

Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

3-[(4-methylphenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C13H19NS/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-10H2,1H3

InChI Key

VGCMVZLSOZCUNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CCCNC2

Origin of Product

United States

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